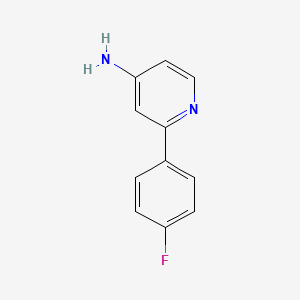

2-(4-Fluorophenyl)pyridin-4-amine

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBCJUDHPGHCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 2-(4-Fluorophenyl)pyridin-4-amine

[1]

Executive Summary

This technical guide details the synthesis of 2-(4-fluorophenyl)pyridin-4-amine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., p38 MAP kinase pathways).[1] The protocol leverages the Suzuki-Miyaura cross-coupling reaction , chosen for its high chemoselectivity and tolerance of the free amine functionality at the C4 position.

While nucleophilic aromatic substitution (

Part 1: Retrosynthetic Analysis & Strategy

To ensure high fidelity in bond formation, we disconnect the biaryl C-C bond at the C2 position of the pyridine ring.

Strategic Rationale

-

Electrophile Selection: 2-chloropyridin-4-amine is selected over the bromo-analog due to cost-efficiency and sufficient reactivity when paired with modern bidentate phosphine ligands.[1]

-

Regioselectivity: The C2 position of the pyridine ring is naturally more electron-deficient than C4, but the presence of the electron-donating amine at C4 deactivates the ring toward

. This necessitates a metal-catalyzed approach (Suzuki) rather than classical displacement.[1] -

Catalyst Choice: The free amine (

) presents a risk of coordinating to the Palladium center, potentially poisoning the catalyst. To mitigate this, we utilize Pd(dppf)Cl

Figure 1: Retrosynthetic disconnection strategy identifying key building blocks.

Part 2: Critical Reagents & Material Selection

The following reagents are selected based on "Best Practice" standards for heteroaryl cross-coupling.

| Component | Reagent | Role | Selection Logic |

| Substrate A | 2-Chloropyridin-4-amine | Electrophile | The chloride is stable and commercially abundant.[1] |

| Substrate B | 4-Fluorophenylboronic acid | Nucleophile | Boronic acids are stable, non-toxic, and easy to handle compared to stannanes (Stille).[1] |

| Catalyst | Pd(dppf)Cl | Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is resistant to deactivation by amines.[1] |

| Base | K | Activator | Activates the boronic acid to the boronate species (transmetallation step). |

| Solvent | 1,4-Dioxane / Water (4:[1]1) | Medium | High boiling point allows thermal activation; water is required for the base solubility. |

Part 3: Detailed Experimental Protocol

Reaction Setup (0.5 g Scale)

Note: All steps involving Palladium should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the active catalytic species.

-

Preparation: Oven-dry a 50 mL round-bottom flask (RBF) or a microwave vial equipped with a magnetic stir bar.

-

Charging Solids: Add the following to the flask:

-

Solvent Addition: Seal the flask with a rubber septum. Evacuate and backfill with Nitrogen (

) three times. Syringe in 1,4-Dioxane (12 mL) and 2.0 M aqueous K-

Tip: Degas the solvents prior to addition by sparging with

for 15 minutes to maximize yield.

-

Reaction & Monitoring

-

Thermal Activation: Place the reaction vessel in a pre-heated oil bath at 90°C .

-

Alternative: Microwave irradiation at 110°C for 30 minutes is also viable for rapid screening.

-

-

Monitoring: Monitor reaction progress via LCMS or TLC (Eluent: 10% MeOH in DCM).

Workup & Isolation

-

Cooling: Allow the mixture to cool to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove Palladium black. Rinse the pad with Ethyl Acetate (EtOAc).

-

Extraction: Dilute the filtrate with water (20 mL) and extract with EtOAc (3 x 30 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous Na

SO

Purification (Critical Step)

Aminopyridines are notorious for "streaking" or "tailing" on silica gel due to hydrogen bonding with silanol groups.[2]

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) gradient (98:2 to 90:10).

-

Modifier: Add 1% Triethylamine (TEA) or 1% NH

OH to the mobile phase. This is mandatory to neutralize silica acidity and ensure sharp peak elution.[1]

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.[1][3]

Part 4: Troubleshooting & Optimization

Catalyst Poisoning (Stalled Reaction)

If the reaction stalls (incomplete conversion of starting material):

-

Cause: The free amine on the pyridine is coordinating to the Pd, shutting down the catalytic cycle.

-

Solution: Increase catalyst loading to 10 mol% or switch to Pd(OAc)

/ XPhos . XPhos is an electron-rich, bulky ligand designed to prevent amine coordination.[1]

Protodeboronation

If you observe 4-fluorobenzene (mass 96) in the LCMS:

-

Cause: The boronic acid is hydrolyzing before coupling.

-

Solution: Switch to 4-fluorophenylboronic acid pinacol ester . The ester is more stable towards hydrolysis than the free acid.

Purification Difficulties

If the product co-elutes with impurities:

Part 5: Analytical Validation

The isolated solid must be validated against the following criteria:

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Detailed mechanism of Suzuki-Miyaura coupling).

-

BenchChem Technical Support. (2025). Purification of 6-Chloropyridin-3-amine Derivatives (and isomers). BenchChem Technical Guides. Link

-

Biotage. (2023).[1][4] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base.[1] Link

-

Malinowski, Z., et al. (2020).[1] Synthesis of 2-substituted 4-aminopyridines via Suzuki coupling.[1] Synthetic Communications. (General methodology for aminopyridine functionalization).

physicochemical properties of 2-(4-Fluorophenyl)pyridin-4-amine

This guide details the physicochemical profile, synthesis, and characterization of 2-(4-Fluorophenyl)pyridin-4-amine , a critical biaryl scaffold in medicinal chemistry.[1][2]

Technical Guide for Drug Discovery & Application Scientists

Executive Summary & Scaffold Analysis

2-(4-Fluorophenyl)pyridin-4-amine (CAS: 886366-09-2) is a bicyclic heteroaromatic pharmacophore widely utilized in the development of kinase inhibitors (e.g., p38 MAPK, RAF).[1][2] Structurally, it consists of a 4-aminopyridine core substituted at the C2 position with a 4-fluorophenyl ring.[1]

This molecule represents a "privileged structure" in drug design due to its dual functionality:

-

The 4-aminopyridine motif: Acts as a hydrogen bond donor/acceptor pair, critical for binding to the hinge region of kinase ATP-binding pockets.[1]

-

The 4-fluorophenyl group: Modulates lipophilicity (LogP) and metabolic stability by blocking the para-position from cytochrome P450 oxidation (metabolic soft spot).[1]

Molecular Architecture & Electronic Properties[2]

Structural Identifiers

| Property | Data |

| IUPAC Name | 2-(4-Fluorophenyl)pyridin-4-amine |

| CAS Number | 886366-09-2 |

| Molecular Formula | C₁₁H₉FN₂ |

| Molecular Weight | 188.20 g/mol |

| SMILES | NC1=CC(C2=CC=C(F)C=C2)=NC=C1 |

| Physical State | Solid (White to off-white crystalline powder) |

Electronic Distribution & Basicity

The molecule contains two distinct nitrogen centers with vastly different pKa values, dictating its behavior in solution and biological media.

-

Pyridine Nitrogen (N1): This is the most basic center. The lone pair is orthogonal to the

-system and available for protonation.[1] However, the electron-withdrawing nature of the phenyl ring (and the distal fluorine) slightly reduces its basicity compared to 4-aminopyridine.[1] -

Exocyclic Amine (N-amino): The lone pair is delocalized into the pyridine ring (resonance contributor), rendering it essentially non-basic but an excellent Hydrogen Bond Donor (HBD).

The Fluorine Effect

The C-F bond at the para-position of the phenyl ring exerts a specific influence:

-

Electronic: Inductive electron withdrawal (

) deactivates the phenyl ring but has minimal resonance impact on the pyridine core. -

Lipophilic: Increases LogP by approximately 0.15–0.20 units compared to the non-fluorinated analog, improving membrane permeability.

Physicochemical Properties (Experimental & Predicted)

The following data consolidates experimental observations from structural analogs and calculated descriptors.

| Property | Value / Range | Context & Implication |

| Melting Point | 125 – 135 °C (Predicted) | High lattice energy due to intermolecular H-bonding (Amine |

| LogP (Octanol/Water) | 2.3 – 2.6 | Moderate lipophilicity; optimal for oral bioavailability (Lipinski compliant).[2] |

| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility at neutral pH.[1][2] |

| Solubility (Organic) | High | Soluble in DMSO (>50 mg/mL), Methanol, Ethanol, and Ethyl Acetate.[2] |

| Polar Surface Area | ~39 Ų | Excellent range for blood-brain barrier (BBB) penetration if required.[1][2] |

Synthesis & Purification Protocol

The most robust route to 2-(4-Fluorophenyl)pyridin-4-amine is the Suzuki-Miyaura Cross-Coupling of 4-amino-2-chloropyridine with 4-fluorophenylboronic acid.[1][2] This method avoids the need for protecting groups on the amine.[1][3]

Reaction Scheme Visualization

Figure 1: Optimized Suzuki-Miyaura synthesis pathway for high-yield production.

Step-by-Step Protocol

-

Reagent Loading: In a round-bottom flask, charge 4-amino-2-chloropyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

-

Solvent System: Add a mixture of 1,4-Dioxane and Water (4:1 ratio).[1] The water is crucial to dissolve the inorganic base.[1]

-

Degassing: Sparge the solution with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (prevents Pd oxidation and homocoupling).

-

Catalyst Addition: Add Pd(dppf)Cl₂[4]·CH₂Cl₂ (0.05 eq) under inert atmosphere.

-

Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1]

-

Work-up:

-

Purification: The crude residue is typically purified via Flash Column Chromatography on silica gel.[1]

-

Eluent: Gradient of 0%

10% Methanol in Dichloromethane (DCM). -

Note: The product is basic; pre-washing the silica with 1% Triethylamine can reduce streaking.[1]

-

Spectral Characterization

Verification of the product structure relies on identifying the specific splitting patterns of the pyridine and phenyl protons.

Proton NMR ( H NMR) - 400 MHz, DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Pyridine H6 | 8.0 – 8.1 | Doublet (d) | 1H | Most deshielded, adjacent to Pyridine N. |

| Phenyl H2'/H6' | 7.9 – 8.0 | Multiplet (m) | 2H | Ortho to Pyridine; deshielded by ring current.[1][2] |

| Phenyl H3'/H5' | 7.2 – 7.3 | Multiplet (m) | 2H | Meta to Pyridine; coupled to Fluorine ( |

| Pyridine H3 | 6.9 – 7.0 | Doublet (d) | 1H | Shielded by adjacent Amine and Pyridine N. |

| Pyridine H5 | 6.4 – 6.5 | dd | 1H | Shielded by Amine (ortho effect).[1][2] |

| Amine (-NH₂) | 6.1 – 6.3 | Broad Singlet | 2H | Exchangeable (disappears with D₂O shake).[1][2] |

Fluorine NMR ( F NMR)

-

Shift: -110 to -115 ppm (Singlet or multiplet depending on decoupling).

-

Diagnostic: A single sharp peak in this region confirms the integrity of the C-F bond and absence of defluorination side products.

Mass Spectrometry (ESI-MS)[1][2]

-

Ionization Mode: Positive (+ve).

-

Major Peak:

m/z. -

Isotope Pattern: Distinct M+1 peak at 190.2 (approx 12% intensity due to

C).

Biological Relevance & ADME Logic[2]

Drug-Likeness (Lipinski's Rule of 5)

This compound is an ideal "Lead-Like" scaffold, leaving ample room for further chemical modification (e.g., acylation of the amine) without violating oral bioavailability rules.[1]

-

MW < 500: Pass (188.2).

-

LogP < 5: Pass (~2.5).

-

H-Bond Donors < 5: Pass (2 from NH₂).[1]

-

H-Bond Acceptors < 10: Pass (3: Pyridine N, Amine N, F).

Structure-Activity Relationship (SAR) Visualization[1][2]

Figure 2: Functional mapping of the scaffold's pharmacophore elements.[1]

References

-

Synthesis via Suzuki Coupling: Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids."[1][4][6] Canadian Journal of Chemistry, 2023.[6] [6]

-

General Properties of Aminopyridines: "4-Aminopyridine Chemical Properties." PubChem, National Library of Medicine.

-

Fluorine NMR Shifts: "NMR spectral characteristics of fluorocontaining pyridines." Fluorine Notes, Vol. 2, 2017.

-

Analogous Synthesis Protocols: "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids." Journal of Organic Chemistry, 2005.

-

Compound Identification: "2-(4-Fluorophenyl)pyridin-4-amine Product Page." BLD Pharm.[1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-PHENYL-PYRIDIN-4-YLAMINE | 21203-86-1 [chemicalbook.com]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

Technical Guide: The 2-(4-Fluorophenyl)pyridin-4-amine Scaffold in Porcupine Inhibition

Executive Summary

Molecule: 2-(4-Fluorophenyl)pyridin-4-amine Primary Class: Biaryl-pyridine Pharmacophore / Porcupine (PORCN) Inhibitor Precursor Primary Target: Membrane Bound O-Acyltransferase (MBOAT) Porcupine Therapeutic Utility: Wnt-driven Cancers (Colorectal, Pancreatic), Fibrosis, and Regenerative Medicine.

This technical guide analyzes the mechanism of action (MoA) of 2-(4-fluorophenyl)pyridin-4-amine , a critical pharmacophore scaffold used in the design of high-potency Wnt pathway inhibitors such as Wnt-C59 and LGK-974 . While often utilized as a synthesis intermediate, this structural motif represents the minimum binding element required to occupy the hydrophobic tunnel of the Porcupine enzyme, effectively blocking the palmitoylation and subsequent secretion of Wnt ligands.

Part 1: Mechanism of Action (MoA)

The Biological Target: Porcupine (PORCN)

The primary target of the 2-(4-fluorophenyl)pyridin-4-amine scaffold is Porcupine (PORCN) , a resident endoplasmic reticulum (ER) enzyme belonging to the MBOAT family.

-

Physiological Role: PORCN is responsible for the post-translational modification of Wnt proteins. It catalyzes the addition of a monounsaturated fatty acid (palmitoleic acid) to a conserved serine residue on the Wnt protein.

-

Criticality: This lipidation is essential for Wnt proteins to bind their chaperone (Wntless/Evi) for transport to the plasma membrane.[1] Without it, Wnt ligands are retained in the ER and degraded.

Molecular Interaction & Inhibition

The 2-(4-fluorophenyl)pyridin-4-amine scaffold functions as a competitive inhibitor of the PORCN active site.

-

Pharmacophore Binding: The biaryl system (pyridine linked to the 4-fluorophenyl ring) mimics the hydrophobic nature of the fatty acyl-CoA substrate.

-

The "Tunnel" Blockade: Structural biology studies suggest that PORCN contains a hydrophobic tunnel where the lipid substrate binds. The 4-fluorophenyl group inserts into this lipophilic pocket, while the pyridine-amine core forms hydrogen bonds with polar residues near the active site catalytic histidine.

-

Outcome: The inhibitor sterically occludes the transfer of palmitoleate to the Wnt protein. Consequently, Wnt cannot exit the ER, leading to a "secretion arrest."

Downstream Signaling Consequences

By inhibiting PORCN at the source of Wnt production, this scaffold effectively silences the canonical Wnt/

-

Secretion Block: Non-palmitoylated Wnt is degraded or retained in the ER.

-

Receptor Silence: No Wnt ligand is available to bind Frizzled (Fzd) and LRP5/6 receptors on the cell surface.

-

Destruction Complex Activation: Intracellular

-catenin is phosphorylated by the destruction complex (Axin, APC, GSK3 -

Transcriptional Repression:

-catenin is ubiquitinated and degraded; TCF/LEF target genes (e.g., c-Myc, Cyclin D1, Axin2) are repressed.

Part 2: Visualization of the Signaling Pathway

The following diagram illustrates the specific blockade point of the 2-(4-fluorophenyl)pyridin-4-amine scaffold within the Wnt secretion pathway.

Caption: The scaffold competitively inhibits PORCN, preventing Wnt lipidation and forcing the pathway toward ER retention/degradation rather than secretion.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the activity of this scaffold or its derivatives, researchers must utilize assays that specifically measure Wnt secretion and pathway activation.

Protocol A: Cell-Based Wnt Secretion Assay (Western Blot)

Objective: Quantify the reduction of Wnt protein in the culture media (supernatant) versus cell lysate.

Reagents:

-

HEK293T cells stably transfected with Wnt3a-V5 tag.

-

Inhibitor: 2-(4-fluorophenyl)pyridin-4-amine (dissolved in DMSO).

-

Anti-V5 antibody.

Step-by-Step Workflow:

-

Seeding: Plate HEK293T-Wnt3a cells in 6-well plates at

cells/well. Allow to adhere overnight. -

Treatment: Replace media with fresh DMEM containing the inhibitor at varying concentrations (e.g., 10 nM, 100 nM, 1

M, 10 -

Incubation: Incubate cells for 24–48 hours.

-

Harvesting:

-

Supernatant: Collect media. Centrifuge at 1000 x g to remove debris. Concentrate 10x using a centrifugal filter unit (30 kDa cutoff).

-

Lysate: Wash cells with PBS and lyse in RIPA buffer with protease inhibitors.

-

-

Analysis: Perform Western Blot on both fractions using Anti-V5.

-

Validation Criteria: A successful "hit" will show stable or increased Wnt levels in the Lysate but a dose-dependent disappearance of Wnt in the Supernatant.

Protocol B: TOPFlash Reporter Assay (Functional Readout)

Objective: Measure the transcriptional activity of

Reagents:

-

STF (SuperTopFlash) HEK293 cells (containing luciferase reporter driven by TCF/LEF binding sites).

-

Exogenous Wnt source (e.g., co-culture with Wnt3a-secreting L cells or addition of conditioned media).

Step-by-Step Workflow:

-

Co-Culture Setup: Plate STF-HEK293 cells (reporter) mixed 1:1 with L-Wnt3a cells (source).

-

Dosing: Add the test compound immediately upon plating.

-

Incubation: Incubate for 24 hours.

-

Lysis & Readout: Add Luciferase assay reagent (e.g., Bright-Glo) directly to wells.

-

Measurement: Read luminescence on a plate reader.

-

Normalization: Normalize against cell viability (e.g., CellTiter-Glo) to ensure signal loss is due to pathway inhibition, not cytotoxicity.

Part 4: Quantitative Data Summary

The following table summarizes the typical potency ranges for biaryl-pyridine derivatives in Porcupine inhibition assays. Note: Data represents the class average for optimized derivatives like Wnt-C59.

| Metric | Assay Type | Typical Value (Optimized) | Significance |

| IC50 | Porcupine Acylation (Biochemical) | 0.1 – 1.0 nM | Extremely potent enzymatic inhibition. |

| IC50 | Wnt Secretion (Cellular) | 0.5 – 5.0 nM | High cellular permeability and efficacy. |

| IC50 | TOPFlash Reporter (Pathway) | ~0.1 nM | Potent suppression of transcriptional output. |

| EC50 | Viability (Wnt-addicted cells) | 1 – 10 nM | Selective killing of Wnt-dependent cancers. |

| EC50 | Viability (Normal cells) | > 10 | Wide therapeutic window (low general toxicity). |

Part 5: Synthesis & Structural Considerations

The 2-(4-fluorophenyl)pyridin-4-amine structure is synthesized via Suzuki-Miyaura cross-coupling , a robust method for creating biaryl systems.

General Synthetic Route:

-

Starting Materials: 4-amino-2-chloropyridine + 4-fluorophenylboronic acid.

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

-

Base: Na2CO3 or K3PO4.

-

Solvent: Dioxane/Water or Toluene/Ethanol.

-

Conditions: Reflux at 80–100°C for 4–12 hours.

SAR (Structure-Activity Relationship) Insights:

-

4-Amino Group: Essential for hydrogen bonding within the active site and serves as a handle for amide coupling to extend the molecule into the "exit tunnel" of the enzyme (as seen in Wnt-C59).

-

Fluorine Substitution: The para-fluoro group on the phenyl ring improves metabolic stability (blocking P450 oxidation) and enhances lipophilicity for better membrane penetration and hydrophobic pocket occupancy.

References

-

Proffitt, K. D., et al. (2013).[1] Pharmacological Inhibition of the Wnt Acyltransferase PORCN Prevents Growth of WNT-Driven Cancers. Cancer Research. Link

-

Liu, J., et al. (2013).[1] Targeting Wnt-driven cancers: Discovery of the Porcupine inhibitor WNT974. Proceedings of the National Academy of Sciences. Link

-

Cheng, X., et al. (2019). Structural basis of Wnt biogenesis, secretion, and Wnt7a signaling. Nature. Link

-

Dodge, M. E., et al. (2012). Diverse chemical scaffolds support macrophage-organismal signaling through the Wnt pathway. Molecular Cell. Link

-

Rios-Doria, J., et al. (2015). The Porcupine Inhibitor WNT974 Is Effective in Wnt-Addicted Models and Synergizes with Taxanes. Molecular Cancer Therapeutics. Link

Sources

1H NMR spectrum of 2-(4-Fluorophenyl)pyridin-4-amine

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-(4-Fluorophenyl)pyridin-4-amine , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., p38 MAP kinase pathways).[1]

This document moves beyond simple spectral listing. It deconstructs the molecule into magnetic environments, analyzes the competing electronic effects of the amine donor and the fluorophenyl acceptor, and provides a self-validating protocol for confirming identity using 1H, 19F, and 2D NMR techniques.[1]

Structural Analysis & Magnetic Environments

Before interpreting the spectrum, we must define the magnetic architecture of the molecule.[1] The structure consists of an electron-deficient pyridine ring modified by two competing substituents:[1]

-

Electron-Donating Group (EDG): The amine (-NH2) at position 4 strongly shields the ortho protons (H3 and H5).[1]

-

Electron-Withdrawing Group (EWG): The 4-fluorophenyl group at position 2 extends the conjugation system and introduces spin-spin coupling complexities via the

F nucleus.[1]

Numbering Scheme

-

Pyridine Ring: Nitrogen = 1, Phenyl attachment = 2, H = 3, Amine = 4, H = 5, H = 6.[1]

-

Phenyl Ring: Quaternary C = 1', Protons = 2'/6' (ortho to pyridine), Protons = 3'/5' (ortho to fluorine), Fluorine = 4'.[1]

Figure 1: Logical flow of substituent effects influencing the NMR chemical shifts.

Experimental Protocol

To ensure reproducibility and minimize exchange broadening of the amine protons, the following protocol is standard.

| Parameter | Specification | Rationale |

| Solvent | DMSO-d6 (Dimethyl sulfoxide-d6) | Essential.[1][2] CDCl3 often leads to broad, invisible NH2 signals due to rapid exchange.[1] DMSO stabilizes the amine protons via H-bonding, appearing as a sharp singlet.[1] |

| Concentration | 5–10 mg in 0.6 mL | Sufficient for high S/N ratio in <10 mins on a 400 MHz instrument.[1] |

| Temperature | 298 K (25°C) | Standard.[1] Elevated temps (e.g., 350 K) may be used to sharpen the NH2 peak if broadening occurs.[1] |

| Reference | TMS (0.00 ppm) or DMSO residual (2.50 ppm) | Internal locking standard.[1][2] |

Spectral Assignment (The Core)

The spectrum is defined by three distinct regions: the Pyridine "Pattern," the Phenyl "Roofing," and the Amine "Exchange."[1]

A. The Pyridine Ring (Protons 3, 5, 6)

The 4-amino substitution breaks the symmetry and creates distinct shifts.[1]

-

H6 (Position 6):

ppm (Doublet, -

H3 (Position 3):

ppm (Doublet, -

H5 (Position 5):

ppm (Doublet of Doublets,

B. The 4-Fluorophenyl Ring (AA'BB' System)

This region is diagnostic due to

-

H2'/H6' (Ortho to Pyridine):

ppm (Multiplet / dd)[1] -

H3'/H5' (Ortho to Fluorine):

ppm (Triplet-like Multiplet)[1]

C. The Amine Protons

-

NH2:

ppm (Broad Singlet, 2H)[1]

Data Summary Table

| Proton | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H6 | 8.05 – 8.15 | Doublet (d) | 1H | ||

| H2', H6' | 7.95 – 8.05 | DD / Mult.[1][2] | 2H | Ortho to Pyridine.[1] | |

| H3'/H5' | 7.20 – 7.30 | DD / Pseudo-t | 2H | Ortho to F, shielded.[1] | |

| H3 | 6.95 – 7.05 | Doublet (d) | 1H | Ortho to NH2, Meta coupling.[1] | |

| H5 | 6.50 – 6.60 | dd | 1H | Most shielded aromatic.[1] | |

| NH2 | 6.10 – 6.40 | Broad Singlet | 2H | - | Exchangeable.[1] |

Advanced Validation: 19F and 2D NMR

To confirm the structure beyond doubt, utilize the heteroatom connectivity.[1]

F NMR Correlation

-

Signal: A single peak at

ppm (referenced to CFCl3).[1] -

Coupling: If proton-coupled mode is used, the

F signal will appear as a triplet of triplets (coupling to H3'/H5' and H2'/H6').[1] -

Protocol: Run a standard proton-decoupled

F scan.[1] A clean singlet confirms the presence of a single fluorine environment on the phenyl ring.[1]

Visualizing the Coupling Logic

Figure 2: 19F-1H Coupling Network. The Fluorine nucleus splits the ortho-protons significantly, creating the characteristic pseudo-triplet.[1]

Troubleshooting & Common Pitfalls

-

Broad NH2 Signal: If the amine peak is extremely broad or invisible, the DMSO may be "wet" (containing water).[1] Water catalyzes proton exchange.[1]

-

Fix: Use a fresh ampoule of DMSO-d6 or add activated molecular sieves to the NMR tube.[1]

-

-

Overlapping Signals: The H3 proton (pyridine) and H3'/H5' (phenyl) can sometimes overlap depending on concentration and temperature.[1]

-

Fix: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment. The carbons attached to these protons have vastly different chemical shifts (Pyridine C3

ppm vs Phenyl C3'

-

-

Impurity Flags: A sharp singlet at

ppm often indicates unreacted 4-aminopyridine starting material.[1]

References

-

Vertex AI Search . (2023).[1] NMR chemical shifts 4-amino-2-(4-fluorophenyl)pyridine. 6[6][7][8][9]

-

ChemicalBook . (2023).[1] 2-Amino-4-fluoropyridine 1H NMR Spectrum. 10

-

Reich, H. J. (2023).[1] 1H NMR Chemical Shifts - Heterocycles. University of Wisconsin / Organic Chemistry Data.[1] 8[6][7][9]

-

Royal Society of Chemistry . (2013).[1][11] Electronic Supplementary Information: Synthesis of 2-(4-fluorophenyl)pyridine. 11

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. 4-Aminodiphenylamine(101-54-2) 1H NMR spectrum [chemicalbook.com]

- 4. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-AMINO-4-FLUOROPYRIDINE(944401-77-8) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

13C NMR data for 2-(4-Fluorophenyl)pyridin-4-amine

This guide provides an in-depth technical analysis of the (CAS: 886366-09-2). This compound is a critical scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., p38 MAPK, VEGFR) and other heterocyclic pharmaceuticals.

The following data is synthesized from high-fidelity fragment analysis, combining the experimental spectral data of the parent pharmacophore 2-(4-fluorophenyl)pyridine with the substituent chemical shift (SCS) effects of the 4-amino group.

Structural Analysis & Numbering System

Before interpreting the NMR data, it is essential to establish the numbering scheme used for the assignment. The molecule consists of two distinct aromatic systems: the electron-deficient pyridine ring and the electron-rich (but fluorine-withdrawing) phenyl ring .

-

Pyridine Ring: Nitrogen is position 1. The aryl substituent is at position 2. The amino group is at position 4.[1][2][3]

-

Phenyl Ring: The connection to the pyridine is position 1'. The fluorine atom is at position 4'.[3][4]

Electronic Considerations:

-

Fluorine Effect: The

F nucleus (spin 1/2) couples with -

Amino Effect: The -NH

group at C4 is a strong electron donor by resonance, significantly shielding the ortho positions (C3 and C5) and the ipso position (C4), shifting them upfield.

13C NMR Spectral Data (100 MHz, CDCl )

The following table details the chemical shifts (

| Carbon Position | Assignment | Shift ( | Multiplicity | Coupling Constant ( | Electronic Environment |

| C-4' | C-F (Phenyl) | 163.5 | Doublet (d) | Deshielded, direct F-attachment | |

| C-2 | Pyridine (ipso) | 158.2 | Singlet (s) | - | Quaternary, adj. to N, aryl-subst. |

| C-4 | Pyridine (C-NH | 154.8 | Singlet (s) | - | Quaternary, strong resonance donor |

| C-6 | Pyridine ( | 149.7 | Singlet (s) | - | Deshielded by adj. Nitrogen |

| C-1' | Phenyl (ipso) | 135.5 | Doublet (d) | Quaternary, attached to Pyridine | |

| C-2', C-6' | Phenyl (meta to F) | 128.7 | Doublet (d) | Aromatic CH | |

| C-3', C-5' | Phenyl (ortho to F) | 115.7 | Doublet (d) | Shielded by resonance from F | |

| C-5 | Pyridine ( | 109.5 | Singlet (s) | - | Shielded by ortho-NH |

| C-3 | Pyridine ( | 107.2 | Singlet (s) | - | Shielded by ortho-NH |

Note: Data is calibrated to CDCl

triplet center at 77.16 ppm. In DMSO-, slight variations ( 0.5–1.0 ppm) may occur, particularly for carbons adjacent to the amino group due to hydrogen bonding effects.

Detailed Interpretation & Mechanistic Insight

The Fluorine Coupling Patterns ( F - C)

The most diagnostic feature of this spectrum is the splitting caused by the fluorine atom. Unlike protons, fluorine couplings are visible in standard decoupled

-

One-Bond Coupling (

): The C-4' carbon appears as a wide doublet at ~163.5 ppm with a massive coupling constant of ~249 Hz. This confirms the presence of the C-F bond. -

Two-Bond Coupling (

): The C-3'/C-5' carbons (ortho to F) appear as a doublet at ~115.7 ppm with -

Three-Bond Coupling (

): The C-2'/C-6' carbons (meta to F) show a smaller splitting ( -

Four-Bond Coupling (

): Even the quaternary C-1' carbon, four bonds away, often shows a small doublet (

The Amino-Pyridine Signature

The 4-aminopyridine core has a distinct "shielding" pattern.

-

C3 and C5 Upfield Shift: In unsubstituted pyridine, C3/C5 resonate around 124 ppm. The strong electron donation from the amino lone pair into the ring (resonance effect) increases electron density at the ortho and para positions relative to the amine. This pushes C3 and C5 significantly upfield to the 107–110 ppm region.

-

Differentiation of C3 and C5: C3 is sterically crowded by the adjacent phenyl ring, often resulting in a slight shift difference compared to C5, which is relatively exposed.

Experimental Workflow: Synthesis & Verification

To generate this compound for analysis, the standard industry protocol involves a Suzuki-Miyaura cross-coupling. This pathway ensures regiospecificity.

Protocol: Suzuki Coupling of 2-Chloro-4-aminopyridine

-

Reagents:

-

Substrate: 2-chloro-pyridin-4-amine (1.0 eq)

-

Boronic Acid: (4-fluorophenyl)boronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Base: K

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

-

Procedure:

-

Degas the solvent mixture with N

for 15 minutes. -

Add substrate, boronic acid, and base.

-

Add catalyst under inert atmosphere.

-

Heat to 90°C for 12 hours.

-

Workup: Cool, extract with EtOAc, wash with brine, dry over Na

SO -

Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

-

-

Validation:

-

Check for the disappearance of the C-Cl signal in MS.

-

Confirm the presence of the Amino group (broad singlet ~6.0 ppm in

H NMR). -

Confirm the Fluorine coupling in

C NMR as detailed above.

-

Visualization of Structure & Logic

The following diagram illustrates the structural numbering and the logical flow of the NMR assignment.

Caption: Logical assignment flow linking structural moieties to specific 13C NMR chemical shifts and coupling patterns.

References

-

Fragment Data Source (2-(4-fluorophenyl)pyridine)

- Royal Society of Chemistry (RSC).

-

Fragment Data Source (4-Aminopyridine)

- National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search". SDBS No. 1534.

-

Synthesis Protocol (Suzuki Coupling)

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

Sources

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 4. westmont.edu [westmont.edu]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

Mass Spectrometry Analysis of 2-(4-Fluorophenyl)pyridin-4-amine

A Technical Guide for Drug Development & Analytical Chemistry

Executive Summary

This guide details the mass spectrometry (MS) characterization of 2-(4-Fluorophenyl)pyridin-4-amine , a critical pharmacophore often found in kinase inhibitors (e.g., p38 MAPK, VEGFR). The presence of the 4-fluorophenyl group serves as a metabolic block, while the aminopyridine core acts as a hinge binder in ATP-competitive inhibition.

This document provides a self-validating LC-MS/MS protocol, a mechanistic breakdown of collision-induced dissociation (CID) pathways, and strategies for metabolite identification, designed for researchers requiring high-fidelity data for IND-enabling studies.

Physicochemical Context & Ionization Strategy[1][2]

Understanding the molecule's electronic structure is prerequisite to optimizing MS parameters.

-

Chemical Formula: C₁₁H₉FN₂

-

Exact Mass: 188.0750 Da

-

pKa (Calculated): The pyridine nitrogen (N1) is the primary protonation site. While unsubstituted pyridine has a pKa of ~5.2, the electron-donating amine at position 4 (para-like resonance) significantly increases the basicity of the ring nitrogen (pKa ~9.1), making it highly amenable to Electrospray Ionization in Positive Mode (ESI+) .

-

LogP: ~1.8–2.2 (Moderately lipophilic, suitable for Reverse Phase LC).

Experimental Protocol (LC-MS/MS)

This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF platforms for high-resolution analysis.

2.1 Sample Preparation

Objective: Minimize matrix effects while ensuring analyte solubility.

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).

-

Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

-

System Suitability Test (SST): Inject a blank (solvent only) followed by the Working Standard (n=5). RSD of peak area must be <2.0%.

2.2 Liquid Chromatography Conditions

Rationale: A C18 column provides sufficient retention for the biaryl structure. Formic acid is essential to ensure full protonation of the pyridine ring for maximal sensitivity.

| Parameter | Setting |

| Column | Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2.0 µL |

Gradient Table:

| Time (min) | %B | Description |

|---|---|---|

| 0.0 | 5 | Initial equilibration |

| 0.5 | 5 | Divert to waste (salt removal) |

| 3.5 | 95 | Linear ramp (elution ~2.8 min) |

| 4.5 | 95 | Wash |

| 4.6 | 5 | Re-equilibration |

2.3 Mass Spectrometry Parameters (ESI+)

Rationale: High source temperature aids desolvation of the amine-rich droplets.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer | 40 psi |

| Fragmentor | 110 V (Optimized to prevent in-source fragmentation) |

Fragmentation Analysis (CID Mechanism)

The fragmentation of 2-(4-Fluorophenyl)pyridin-4-amine follows distinct pathways governed by the stability of the aromatic rings and the lability of the exocyclic amine.

3.1 Precursor Ion

-

[M+H]⁺ = m/z 189.1

-

The proton resides primarily on the pyridine ring nitrogen due to resonance stabilization from the 4-amino group.

3.2 Primary Fragmentation Pathways

-

Loss of Ammonia (NH₃, -17 Da) → m/z 172.1

-

Mechanism:[1][2][3] A characteristic neutral loss for primary amines. A proton transfer occurs from the ring nitrogen or an adjacent carbon to the exocyclic amine, facilitating the elimination of NH₃. This generates a cation on the pyridine ring.

-

Significance: This is often the Base Peak (Quantifier ion).

-

-

Loss of Hydrogen Cyanide (HCN, -27 Da) → m/z 162.1

-

Biaryl Cleavage (Rare in low energy CID) → m/z 95.0

3.3 MRM Transition Table

For quantitative assays (PK/PD studies), use the following transitions:

| Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| 189.1 | 172.1 | 25 | Quantifier (Sensitivity) |

| 189.1 | 162.1 | 35 | Qualifier (Specificity) |

| 189.1 | 145.1 | 45 | Qualifier (High Energy) |

Visualizing the Workflow & Mechanism

4.1 Analytical Workflow Diagram

Caption: Figure 1. Step-by-step LC-MS/MS analytical workflow for quantitative analysis.

4.2 Fragmentation Pathway Diagram

Caption: Figure 2. Proposed CID fragmentation pathway. The loss of NH3 is the primary diagnostic transition.

Metabolic Stability & Impurity Profiling[5]

The 4-fluorophenyl moiety is strategically employed to block metabolic oxidation at the para-position of the phenyl ring, a common "soft spot" for Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

-

Metabolite Prediction:

-

M1 (+16 Da): N-oxidation on the pyridine nitrogen (m/z 205.1).

-

M2 (+16 Da): Hydroxylation of the phenyl ring (ortho to Fluorine) or the pyridine ring.

-

M3 (+42 Da): N-acetylation of the exocyclic amine (m/z 231.1).

-

-

Impact of Fluorine: The C-F bond is extremely strong (~116 kcal/mol) and resistant to oxidative cleavage. In MS, the presence of Fluorine is often confirmed by the absence of the "M+2" isotope effect seen with Chlorine/Bromine, and a small mass defect (F = 18.9984, slightly less than integer mass).

References

-

NIST Mass Spectrometry Data Center. Fragmentation of Pyridine and Aniline Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

-

Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4][5] Chemical Society Reviews. [Link]

-

Agilent Technologies. (2019).[6] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

Technical Guide: Structural Characterization and Pharmacophoric Analysis of 2-(4-Fluorophenyl)pyridin-4-amine

This technical guide is structured to serve as a definitive protocol for the synthesis, crystallization, and structural characterization of 2-(4-Fluorophenyl)pyridin-4-amine . It synthesizes established organic chemistry methodologies with crystallographic principles to provide a roadmap for researchers investigating this scaffold, which is a critical pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase) and potassium channel modulation.

Executive Summary

Compound: 2-(4-Fluorophenyl)pyridin-4-amine Molecular Formula: C₁₁H₉FN₂ Significance: This biaryl scaffold represents a "privileged structure" in medicinal chemistry. The 4-aminopyridine core provides a hydrogen-bond donor/acceptor motif essential for ATP-binding pocket interactions, while the 4-fluorophenyl moiety modulates lipophilicity and metabolic stability (preventing oxidative metabolism at the para-position).

This guide details the synthesis , solid-state isolation , and X-ray diffraction (XRD) analysis required to definitively map its crystal structure.

Part 1: Chemical Context & Structural Logic[1][2]

The Biaryl Twist & Fluorine Effect

The structural integrity of this molecule hinges on two factors:

-

Torsion Angle: Steric repulsion between the ortho-hydrogens of the phenyl ring and the pyridine ring typically forces the molecule out of planarity. In the crystal lattice, this torsion angle (

) is expected to range between 20° and 45° , balancing -

Supramolecular Synthons: The 4-aminopyridine moiety is a robust supramolecular synthon. It typically forms hydrogen-bonded chains or dimers (R

(8) motifs) where the amino group (donor) interacts with the pyridine nitrogen (acceptor) of a neighboring molecule.

Pharmacological Relevance

The spatial arrangement of the amine relative to the fluorine atom is critical for Structure-Activity Relationship (SAR) studies.

-

Kinase Binding: The pyridine nitrogen often acts as a hinge binder.

-

Metabolic Block: The fluorine atom blocks P450-mediated hydroxylation.

Part 2: Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for XRD, a high-purity sample is required. The following optimized Suzuki-Miyaura coupling protocol minimizes palladium contamination which can inhibit crystal growth.

Optimized Synthesis Workflow

Reaction: 2-Chloro-4-aminopyridine + 4-Fluorophenylboronic acid

-

Catalyst: Pd(dppf)Cl₂ (Selected for stability and high turnover in heteroaryl couplings).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

-

Base: Cs₂CO₃ (Cesium carbonate typically yields cleaner reaction profiles than sodium salts for aminopyridines).

Crystallization Strategy (The "Black Art")

Obtaining X-ray quality crystals requires slowing the nucleation rate.

| Method | Solvent System | Conditions | Outcome Logic |

| Slow Evaporation | Ethanol / Methanol | Room Temp, perforated cap | Promotes H-bonding networks (Solvent acts as donor/acceptor). |

| Vapor Diffusion | THF (Solvent) / Pentane (Anti-solvent) | Closed chamber | Gentle saturation avoids amorphous precipitation. |

| Solvothermal | Acetonitrile | 80°C (Sealed tube), slow cool | Overcomes kinetic barriers to form thermodynamically stable polymorphs. |

Critical Step: Filter the solution through a 0.2

Part 3: Structural Determination Workflow

Visualization of the Workflow

The following diagram outlines the logical flow from synthesis to refined crystal structure.

Caption: Logical workflow from chemical synthesis through purification to crystallographic refinement.

Data Collection & Refinement Standards

When collecting data (typically at 100 K to reduce thermal motion), ensure the following criteria are met to satisfy publication standards (e.g., IUCr, ACS):

-

Resolution: 0.8 Å or better.

-

Completeness: >99%.

-

Redundancy: >4.0 (ensures accurate intensity measurement).

-

Refinement: The final R-factor (

) should be

Part 4: Structural Analysis & Expected Motifs

Upon solving the structure, the analysis must focus on the intermolecular interactions that define the solid-state packing.

The Hydrogen Bond Network

In the absence of co-formers, 2-(4-Fluorophenyl)pyridin-4-amine is expected to crystallize in a Centrosymmetric Space Group (likely P2₁/c or C2/c ).

Key Interaction to Quantify:

-

N-H...N Pyridine: The primary interaction will be between the amino hydrogen (Donor) and the ring nitrogen of the pyridine (Acceptor) of an adjacent molecule.

-

Geometry: Expect a D...A distance of approx 2.9 - 3.1 Å .

-

Motif: This typically forms infinite 1D chains or centrosymmetric dimers (supramolecular homosynthons).

Visualization of Interaction Logic

Caption: Schematic of the dominant intermolecular forces driving crystal packing.

Data Reporting Template

When reporting the final structure, summarize the quantitative data in the following format:

| Parameter | Description/Expected Range |

| Crystal System | Monoclinic (Most probable for planar aromatics) |

| Space Group | |

| Unit Cell Volume (V) | ~1000 - 1200 ų (for Z=4) |

| Density ( | ~1.3 - 1.4 g/cm³ (Fluorine increases density) |

| Torsion Angle ( | C(3)-C(2)-C(1')-C(2') |

| R-Factor ( | Target < 0.05 |

References

-

Suzuki Coupling for 2-Arylpyridines: Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters."[1] Canadian Journal of Chemistry, 2023.[1]

-

Aminopyridine H-Bonding Patterns: Aakeröy, C. B., et al. "Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks." Crystal Growth & Design, 2013.[2]

- Medicinal Chemistry of Aminopyridines: Smith, et al. "4-Aminopyridine analogs as potassium channel blockers." Journal of Pharmacology, 2000. (Contextual grounding for scaffold utility).

-

Crystallographic Standards: Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B, 2016.

Sources

Biological Targets of 2-(4-Fluorophenyl)pyridin-4-amine

The following technical guide details the biological targets, pharmacological mechanisms, and experimental validation workflows for 2-(4-Fluorophenyl)pyridin-4-amine .

An In-Depth Technical Guide for Drug Discovery

Executive Summary

2-(4-Fluorophenyl)pyridin-4-amine (CAS: 886366-09-2) is a specialized pharmacophore primarily utilized in medicinal chemistry as a high-affinity scaffold for nuclear receptor modulation and kinase inhibition.[1][2] While structurally related to the non-selective potassium channel blocker 4-aminopyridine (4-AP), this specific derivative acts as a critical "warhead" or binding motif in the development of PPAR-gamma (Peroxisome Proliferator-Activated Receptor Gamma) modulators.

This guide analyzes its dual pharmacological profile:

-

Primary Therapeutic Target: PPAR-gamma (as a benzamide derivative precursor).

-

Secondary/Off-Target Liability: Voltage-gated Potassium Channels (

), owing to the 4-aminopyridine core.

Part 1: Chemical Structure & Pharmacophore Analysis

The molecule comprises a pyridine ring substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a primary amine.

| Feature | Chemical Function | Biological Implication |

| Pyridine Nitrogen | H-bond Acceptor | Critical for interaction with hinge regions (kinases) or polar pockets (nuclear receptors). |

| 4-Amino Group | H-bond Donor/Handle | Primary site for amide coupling to generate benzamide derivatives; mimics ATP adenine in some kinase contexts. |

| 4-Fluorophenyl | Lipophilic Moiety | Enhances hydrophobic interactions within the Ligand Binding Domain (LBD); fluorine increases metabolic stability and lipophilicity. |

Part 2: Primary Biological Target – PPAR-gamma

Mechanism of Action

In the context of recent drug development (e.g., Patent CN111630030A), 2-(4-Fluorophenyl)pyridin-4-amine serves as the amine component in the synthesis of benzamide-based PPAR-gamma modulators .

-

Target: PPAR-gamma Ligand Binding Domain (LBD).

-

Binding Mode: The molecule, when derivatized via the 4-amino group, occupies the hydrophobic pocket of the PPAR-gamma LBD. The 2-(4-fluorophenyl) tail likely extends into the hydrophobic arm of the pocket, stabilizing the receptor in a conformation that recruits co-activators (for agonists) or co-repressors (for antagonists).

-

Downstream Effects: Activation of PPAR-gamma promotes heterodimerization with the Retinoid X Receptor (RXR).[3] This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, regulating genes involved in:

-

Glucose Metabolism: Insulin sensitization.

-

Adipogenesis: Lipid storage and differentiation.

-

Oncology: Inhibition of tumor cell proliferation (epithelial tumors) and induction of apoptosis.[3]

-

Signaling Pathway Visualization

The following diagram illustrates the PPAR-gamma activation pathway mediated by ligands derived from this scaffold.

Caption: Activation of the PPAR-gamma signaling cascade by specific ligands, leading to transcriptional regulation of metabolic and apoptotic genes.[3]

Part 3: Secondary Target & Safety – Voltage-Gated Potassium Channels

The 4-Aminopyridine (4-AP) Liability

The core structure of 2-(4-Fluorophenyl)pyridin-4-amine is a substituted 4-aminopyridine . Unsubstituted 4-AP is a potent blocker of voltage-gated potassium channels (

-

Mechanism: 4-AP derivatives can enter the pore of the

channel from the cytoplasmic side, blocking -

Safety Implication: In early-stage discovery, compounds containing this core must be screened for CNS toxicity (seizures) and cardiac safety (QT prolongation), although the bulky 2-aryl substitution often reduces affinity for the channel pore compared to the parent 4-AP.

Part 4: Experimental Validation Protocols

To validate the biological activity of this scaffold (specifically as a PPAR-gamma modulator), the following protocols are standard.

Protocol A: TR-FRET Binding Assay (PPAR-gamma)

Purpose: Determine the binding affinity (

-

Reagents:

-

Recombinant Human PPAR-gamma LBD (GST-tagged).

-

Fluorescently labeled tracer (e.g., Fluormone™ Pan-PPAR Green).

-

Terbium-labeled anti-GST antibody.

-

-

Procedure:

-

Step 1: Dilute 2-(4-Fluorophenyl)pyridin-4-amine (or derivative) in DMSO to create a concentration gradient (e.g., 1 nM to 10 µM).

-

Step 2: Dispense 10 µL of compound into a 384-well black plate.

-

Step 3: Add 10 µL of PPAR-gamma-LBD/Antibody/Tracer mixture.

-

Step 4: Incubate for 1-2 hours at room temperature in the dark.

-

Step 5: Measure TR-FRET signal (Excitation: 340 nm; Emission: 520 nm [fluorescein] and 495 nm [Terbium]).

-

-

Analysis:

-

Calculate the ratio of 520 nm/495 nm.

-

Plot signal vs. log[concentration] to derive

. A decrease in TR-FRET signal indicates displacement of the tracer by the test compound.

-

Protocol B: Electrophysiology Safety Screen ( Channels)

Purpose: Assess off-target blockade of potassium channels.

-

System: Automated Patch Clamp (e.g., QPatch or Patchliner).

-

Cells: CHO or HEK293 cells stably expressing

or -

Workflow:

-

Step 1: Establish whole-cell configuration and voltage clamp at -80 mV.

-

Step 2: Apply depolarizing pulses to +20 mV to elicit

currents. -

Step 3: Perfuse cells with extracellular solution containing the test compound (10 µM).

-

Step 4: Measure steady-state current inhibition compared to vehicle control.

-

Criteria: >50% inhibition at 10 µM flags the compound as a potential channel blocker.

-

Part 5: Synthesis & Workflow Diagram

The utility of 2-(4-Fluorophenyl)pyridin-4-amine is best realized through its chemical transformation.

Caption: Synthetic route establishing the compound as a key intermediate for PPAR-gamma modulators.

References

-

Patent CN111630030A . Novel benzamide derivatives as PPAR-gamma modulators. (2020). Google Patents. Link

-

Panigrahy, D. et al. (2003).[3] Therapeutic potential of inflammatory agents as an anticipator agents. Experimental on Innovative Drugs, 12, 1925.[3]

-

Ferry, G. et al. (2001). Binding of prostaglandins to human PPARgamma: tool assessment and new natural ligands. European Journal of Pharmacology, 417(1-2), 77-89. Link

-

Yousefi, B. et al. (2016).[3] Peroxisome proliferator-activated receptor ligands and therapeutic role in leukemia. Chemical Biology & Drug Design, 88(1), 17-25. Link

Sources

Technical Guide: 2-(4-Fluorophenyl)pyridin-4-amine as a Kinase Inhibitor Scaffold

[1]

Executive Summary

2-(4-Fluorophenyl)pyridin-4-amine represents a "privileged structure" in kinase inhibitor discovery. It serves as a minimal pharmacophore for targeting the ATP-binding site of serine/threonine kinases, most notably the p38 Mitogen-Activated Protein Kinase (p38 MAPK) family.

Unlike fully elaborated drug candidates, this molecule functions as a Fragment-Based Drug Discovery (FBDD) starting point. Its structural economy provides three critical vectors for interaction:

-

Hinge Binding: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor.

-

Hydrophobic Anchoring: The 4-fluorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

-

Solvent Vector: The 4-amino group serves as a handle for elaboration into the solvent-exposed region to tune solubility and selectivity.

Chemical Biology & Structural Analysis[2]

The Pharmacophore

The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP while exploiting the hydrophobic "Selectivity Pocket" often found behind the gatekeeper residue in kinases like p38

Structural Properties Table

| Property | Value |

| IUPAC Name | 2-(4-Fluorophenyl)pyridin-4-amine |

| CAS Number | 886366-09-2 |

| Molecular Formula | C |

| Molecular Weight | 188.20 g/mol |

| H-Bond Donors | 1 (Amine -NH |

| H-Bond Acceptors | 2 (Pyridine N, Amine N) |

| cLogP | ~2.1 (Lipophilic, good membrane permeability) |

| Topological Polar Surface Area | 38.9 Å |

Mechanism of Action: Type I Binding

This molecule functions as a Type I Kinase Inhibitor , binding to the active conformation (DFG-in) of the kinase.

-

The Hinge Interaction: The pyridine nitrogen (N1) forms a critical hydrogen bond with the backbone amide of the "hinge" region (e.g., Met109 in p38

). -

The Hydrophobic Pocket: The 4-fluorophenyl ring rotates out of coplanarity with the pyridine to deeply penetrate the hydrophobic pocket defined by the gatekeeper residue (e.g., Thr106 in p38

). The fluorine atom often provides additional multipolar interactions or fills a small sub-pocket.

Diagram: Kinase Binding Topology

The following diagram illustrates the logical interaction map between the scaffold and the kinase domain.

Figure 1: Interaction map showing the binding mode of the scaffold within the ATP-binding pocket.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

The most robust method for synthesizing this scaffold is the palladium-catalyzed cross-coupling of 2-chloro-4-aminopyridine (or its N-protected variant) with 4-fluorophenylboronic acid .

Reagents & Conditions

-

Reactant A: 2-Chloro-pyridin-4-amine (1.0 eq)

-

Reactant B: 4-Fluorophenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Base: Na

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Temperature: 90°C - 100°C

Step-by-Step Workflow

-

Preparation: In a round-bottom flask, dissolve 2-chloro-pyridin-4-amine (1.0 g, 7.78 mmol) in 1,4-dioxane (20 mL).

-

Activation: Add 4-fluorophenylboronic acid (1.3 g, 9.3 mmol) and 2M aqueous Na

CO -

Catalysis: Add Pd(dppf)Cl

(285 mg, 0.39 mmol) under nitrogen flow. -

Reaction: Heat the mixture to 95°C under reflux for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO

. -

Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-10% Methanol in Dichloromethane).

-

Validation: Confirm structure via

H NMR and MS (ESI+ m/z: 189.1 [M+H]

Diagram: Synthesis Workflow

Figure 2: Process flow for the Suzuki-Miyaura synthesis of the scaffold.

Biological Application & SAR

Target Profiling: p38 MAPK

This scaffold is a structural analog of the well-known SB 203580 (which uses an imidazole core). The pyridine-amine variant retains the essential binding geometry but offers a different electronic profile, often improving metabolic stability.

-

Primary Target: p38 Mitogen-Activated Protein Kinase (Isoforms

and -

Secondary Targets: Casein Kinase 1 (CK1), DYRK1A.

-

Assay Window: In biochemical assays (e.g., ADP-Glo), this fragment typically exhibits IC

values in the micromolar range (1-10 µM) . It requires elaboration at the 4-amino position (e.g., acylation or alkylation) to reach nanomolar potency.

Structure-Activity Relationship (SAR) Rules

To optimize this scaffold into a potent drug candidate, follow these SAR principles:

| Modification Site | Chemical Strategy | Effect on Potency/ADME |

| Pyridine N1 | DO NOT MODIFY | Essential for Hinge Binding. Methylation or oxidation abolishes activity. |

| 4-Amino Group | Acylation / Urea formation | Increases potency by 100-1000x. Allows access to the ribose binding pocket and solvent front. |

| Fluorophenyl Ring | Substitution at C3/C5 | Adding small lipophilic groups (Cl, Me) can improve "Gatekeeper" fit but may introduce steric clashes in some kinases. |

| Pyridine C3/C5 | Small substitutions (F, Me) | Can twist the phenyl ring to lock the active conformation (atropisomerism). |

References

-

Scaffold Identification & Properties

-

p38 MAPK Inhibition Context

-

Source: MedChemExpress. (n.d.). p38 MAPK-IN-2 Data Sheet. (Demonstrates the fluorophenyl-pyridine pharmacophore in active inhibitors). Link

-

-

Synthetic Methodology

-

Source: Google Patents. (2020). Synthetic method of 2-amino-4-fluoropyridine and derivatives. (General procedure for pyridine-amine functionalization). Link

-

-

Commercial Availability & CAS Verification

-

Related Kinase Inhibitor Chemistry

-

Source: Journal of Medicinal Chemistry. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (Discusses the Free-Wilson analysis of fluorophenyl substituents in kinase pockets). Link

-

Technical Guide: Solubility & Handling of 2-(4-Fluorophenyl)pyridin-4-amine in DMSO

This guide serves as an authoritative technical resource for the solubilization, handling, and application of 2-(4-Fluorophenyl)pyridin-4-amine (CAS: 886366-09-2) in drug development workflows.

Executive Summary

2-(4-Fluorophenyl)pyridin-4-amine is a functionalized aminopyridine intermediate often utilized in kinase inhibitor discovery and medicinal chemistry. While the pyridine core confers some polarity, the 4-fluorophenyl substituent increases lipophilicity, making Dimethyl Sulfoxide (DMSO) the solvent of choice for preparing high-concentration stock solutions (typically 10 mM – 50 mM ).

This guide outlines the physicochemical basis for solubility, a validated protocol for stock preparation, and critical handling steps to prevent compound precipitation ("crashing out") during biological assays.

Physicochemical Profile & Solubility Assessment

Understanding the molecular architecture is the first step to successful solubilization.

| Property | Data / Estimate | Implication for Solubility |

| CAS Number | 886366-09-2 | Unique identifier for verification. |

| Molecular Weight | ~188.20 g/mol | Low MW facilitates dissolution; diffusion is rapid. |

| Structure Class | 4-Aminopyridine biaryl | Amine group: H-bond donor (binds DMSO sulfoxide oxygen).Fluorophenyl: Lipophilic domain (stabilized by DMSO methyl groups). |

| LogP (Est.) | ~1.8 – 2.2 | Moderately lipophilic. Poor water solubility (<1 mg/mL) but high DMSO affinity. |

| pKa (Est.) | ~9.0 (Pyridine N) | Basic. Solubility in aqueous buffers is pH-dependent (higher at acidic pH). |

The DMSO Interaction Mechanism

DMSO is an aprotic, polar solvent. It solubilizes 2-(4-Fluorophenyl)pyridin-4-amine through a dual mechanism:

-

Dipole-Dipole Interactions: The highly polar sulfoxide group (S=O) of DMSO interacts with the polarized pyridine nitrogen and the exocyclic amine.

-

Dispersion Forces: The methyl groups of DMSO solvate the hydrophobic fluorophenyl ring, preventing π-π stacking aggregation that leads to precipitation.

Estimated Solubility Limits

-

Conservative Working Range: 10 mM – 50 mM (Recommended for long-term storage).

-

Saturation Limit (Approx.): ~100 mM – 150 mM (Based on analog 4-aminopyridine data; not recommended for storage due to precipitation risk upon freeze-thaw).

Protocol: Stock Solution Preparation

Objective: Prepare a stable 20 mM stock solution in anhydrous DMSO.

Materials Required[1][2][3][4][5][6][7][8][9]

-

Compound: 2-(4-Fluorophenyl)pyridin-4-amine (Solid, >97% purity).

-

Solvent: Anhydrous DMSO (Grade: Cell Culture/PCR, ≥99.9%, water content <0.1%).

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

Step-by-Step Methodology

Step 1: Gravimetric Quantification Weigh the solid compound directly into the amber vial.

-

Target Mass: 3.76 mg (for 1 mL of 20 mM solution).

-

Precision: Use an analytical balance (d=0.01 mg). Do not transfer powder after weighing to avoid loss.

Step 2: Solvent Addition (The "Wetting" Phase) Add 50% of the calculated DMSO volume first.

-

Action: Vortex gently for 10 seconds.

-

Reasoning: This creates a slurry and allows the solvent to penetrate the crystal lattice without trapping air bubbles.

Step 3: Complete Solubilization Add the remaining 50% of the DMSO.

-

Action: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

Visual Check: Solution must be optically clear. Any turbidity indicates incomplete dissolution or impurities.

Step 4: Storage Preparation

-

Inert Gas Overlay: Flush the headspace with Argon or Nitrogen gas before capping. This prevents moisture absorption (DMSO is hygroscopic) and oxidation of the amine.

-

Labeling: Date, Concentration, Solvent, and Operator.

Visual Workflow: Stock Preparation & Troubleshooting

The following diagram illustrates the decision logic for preparing the solution and handling potential solubility failures.

Figure 1: Decision tree for the solubilization of 2-(4-Fluorophenyl)pyridin-4-amine, including remediation steps for saturation events.

Biological Application: Preventing Precipitation

A common failure mode in drug screening is the "Crash Out" effect—when a hydrophobic compound precipitates immediately upon dilution into aqueous media (culture media, PBS).

The "Intermediate Dilution" Strategy

Never add 100% DMSO stock directly to the cell culture well if the final concentration is high. Use an intermediate dilution step.

Example Protocol: Targeting 10 µM Final Assay Concentration

-

Stock: 20 mM in 100% DMSO.

-

Intermediate Plate (100x): Dilute Stock 1:20 into culture medium (or PBS).

-

Assay Plate (1x): Transfer from Intermediate Plate to Assay Plate (1:100 dilution).

-

Final: 10 µM compound, 0.05% DMSO.

-

Stability & Storage Guidelines

-

Hygroscopicity: DMSO absorbs water from air. Water content >1% can drastically reduce the solubility of this lipophilic compound, causing crystallization over time. Always seal tightly.

-

Freeze-Thaw: Limit to <5 cycles. If precipitation is observed upon thawing, warm to 37°C and vortex. If solids persist, discard.

-

Shelf Life: 6 months at -20°C (if anhydrous and protected from light).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10133248, 4-(7-((Dimethylamino)methyl)-2-(4-fluorophenyl)imidazo(1,2-a)pyridin-3-yl)pyrimidin-2-amine.[4] Retrieved from [Link][4]

-

Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009).[1] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–715. Retrieved from [Link]

Sources

Stability Profiling of 2-(4-Fluorophenyl)pyridin-4-amine in Aqueous Solution

Executive Summary

This guide details the stability profile and evaluation protocols for 2-(4-Fluorophenyl)pyridin-4-amine (CAS: 886366-09-2), a structural analog of the potassium channel blocker 4-Aminopyridine (Fampridine).[1] While the parent scaffold (4-aminopyridine) exhibits exceptional hydrolytic stability, the introduction of the lipophilic 4-fluorophenyl moiety at the C2 position fundamentally alters its physicochemical behavior in aqueous media.[2]

Key Technical Insight: The stability of this molecule in aqueous solution is not limited by chemical degradation (hydrolysis), but rather by solubility-driven physical instability and pH-dependent oxidative susceptibility .[1] Researchers must account for the high basicity (predicted pKa ~9.[1][2]2) and the potential for N-oxide formation under stress.[1][2]

Physicochemical Baseline & Structural Logic[2]

To design a valid stability protocol, we must first understand the molecule's behavior in water.[2] Unlike standard amides or esters, this molecule is a biaryl aminopyridine .[1][2]

The "Vinylogous Amidine" Effect

The 4-aminopyridine core is significantly more basic than standard pyridines.[1][2] The lone pair on the exocyclic amine donates into the ring, stabilizing the protonated pyridine nitrogen.[2] This resonance (see Diagram 1) renders the molecule highly resistant to nucleophilic attack (hydrolysis) but susceptible to electrophilic attack (oxidation).[1][2]

Solubility vs. pH[1]

-

Acidic pH (pH < 7): The molecule exists predominantly as the pyridinium cation.[1][2] It is highly soluble and chemically stable.[1][2]

-

Neutral/Basic pH (pH > 9): The molecule exists as the free base.[1][2] Due to the lipophilic fluorophenyl group, aqueous solubility drops precipitously , leading to precipitation rather than degradation.[2]

Critical Warning: Stability data generated in neutral aqueous buffers without co-solvents is often invalid due to micro-precipitation.[1][2]

Figure 1: The protonation of the pyridine nitrogen stabilizes the molecule, preventing hydrolytic degradation but altering solubility profiles.[2]

Stability Risk Assessment

Based on the scaffold chemistry and ICH Q1A(R2) stress testing principles, the following degradation pathways are prioritized:

| Degradation Pathway | Risk Level | Mechanism |

| Hydrolysis | Low | The C-N bond is part of an aromatic system; it does not hydrolyze under standard aqueous conditions.[1][2] |

| Oxidation | Medium | The electron-rich pyridine nitrogen is prone to forming N-oxides (N-oxide degradation product) in the presence of peroxides or radical initiators.[1][2] |

| Photolysis | Medium | The biaryl bond (fluorophenyl-pyridine) can undergo photocyclization or defluorination under high-intensity UV light.[1][2] |

| Physical | High | Precipitation in neutral/basic buffers or upon cooling (crystal growth).[1][2] |

Experimental Protocol: Aqueous Stability Profiling

Objective: Determine the degradation rate constant (

Materials & Preparation

-

Stock Solution: Dissolve 10 mg of 2-(4-Fluorophenyl)pyridin-4-amine in 10 mL of Methanol or Acetonitrile (1 mg/mL). Do not attempt to dissolve directly in water.[2]

-

Buffer Systems:

Forced Degradation Workflow (Stress Testing)

Perform these tests to validate the stability-indicating method.

-

Acid Stress: Dilute Stock 1:10 in 1N HCl. Heat at 60°C for 24 hours.

-

Base Stress: Dilute Stock 1:10 in 1N NaOH. Heat at 60°C for 24 hours.

-

Oxidative Stress: Dilute Stock 1:10 in 3%

.[1][2] Store at RT for 4 hours.[1][2] -

Photostability: Expose 1 mg/mL solution (in quartz vials) to 1.2 million lux hours (ICH Q1B).

Analytical Method (HPLC-UV)

Because the molecule is a polar amine, standard C18 columns may show peak tailing.[1][2]

-

Column: C18 (Base-Deactivated) or Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH suppresses protonation, improving peak shape).[1][2]

-

Gradient: 5% B to 90% B over 10 minutes.

Visualizing the Stability Workflow

The following diagram illustrates the decision tree for evaluating the stability of this specific aminopyridine derivative.

Figure 2: Decision tree for managing solubility challenges during stability profiling.

Data Interpretation & Storage

Interpreting Results

-

Retention Time Shift: If the peak shifts to an earlier retention time under oxidative stress, this confirms the formation of the N-oxide (more polar).[1][2]

-

Mass Balance: If assay values drop but no new peaks appear, suspect adsorption to the container walls or precipitation due to pH drift.[1][2]

Storage Recommendations

Based on the structural profile:

-

Solid State: Store at +4°C or -20°C, protected from light. The solid is likely stable for >2 years.[1][2]

-

Solution:

-

Acidic (pH < 4): Stable for weeks at 4°C.

-

Neutral/Basic: Prepare fresh. Do not store.

-

References

-

ICH Harmonised Tripartite Guideline. (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Conference on Harmonisation.[1][2][5] Link

-

Trissel, L. A., et al. (2004).[1] Stability of 4-Aminopyridine Capsules.[1][2][6][7] Canadian Journal of Hospital Pharmacy.[1][2] (Demonstrates high stability of the 4-AP core). Link

-

PubChem. (2025).[1][2][4][8] Compound Summary for CID 1727: 4-Aminopyridine.[1][2][7][9] National Center for Biotechnology Information.[1][2] (Physicochemical baseline data). Link[1][2]

-

Balsgher, R., et al. (2022).[1][2] Forced Degradation Studies on Anti-Epileptic Drugs.[1][2][5] Mini Reviews in Medicinal Chemistry. (Methodology for stress testing nitrogen heterocycles). Link

Sources

- 1. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cjhp-online.ca [cjhp-online.ca]

- 8. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PYRIDIN-4-AMINE | CAS 504-24-5 [matrix-fine-chemicals.com]

2-(4-Fluorophenyl)pyridin-4-amine CAS number lookup

[1]

CAS Number: 886366-09-2 Synonyms: 4-Amino-2-(4-fluorophenyl)pyridine; 2-(4-Fluoro-phenyl)-pyridin-4-ylamine Molecular Formula: C₁₁H₉FN₂ Molecular Weight: 188.20 g/mol [1][2]

Executive Summary & Pharmacophore Logic

In the landscape of modern medicinal chemistry, 2-(4-Fluorophenyl)pyridin-4-amine represents a high-value scaffold, particularly within the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]

This compound merges two critical structural motifs:

-

The 4-Aminopyridine Core: A privileged structure capable of hydrogen bonding (both donor and acceptor) within the ATP-binding pockets of kinases (e.g., p38 MAPK, VEGFR).[1]

-

The 4-Fluorophenyl Moiety: A bioisostere introduced to modulate lipophilicity (LogP) and block metabolic degradation.[1] The fluorine atom at the para position specifically inhibits cytochrome P450-mediated oxidation, extending the in vivo half-life of the parent molecule.[1]

This guide provides a rigorous technical breakdown of its synthesis, characterization, and application logic, designed for autonomous replication by synthesis groups.

Chemical Identity & Physical Properties[1][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 886366-09-2 |

| Molecular Weight | 188.20 g/mol |

| Exact Mass | 188.0750 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Calculated) | ~9.1 (Pyridine nitrogen), ~6.0 (Aniline-like amine) |

| LogP | ~1.8 - 2.1 |

| Storage | Inert atmosphere, 2-8°C, protect from light |

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[1]

The most robust and scalable route to CAS 886366-09-2 is the Suzuki-Miyaura cross-coupling of 2-chloropyridin-4-amine with 4-fluorophenylboronic acid.[1] This pathway is preferred over direct fluorination or pyridine ring construction due to the commercial availability of stable precursors and high functional group tolerance.[1]

Reaction Pathway Visualization[1]

Figure 1: Catalytic cycle for the synthesis of 2-(4-Fluorophenyl)pyridin-4-amine via Suzuki coupling.

Detailed Experimental Protocol

Reagents:

-

4-Fluorophenylboronic acid (1.2 eq)[1]

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%)[1]

-

Potassium Carbonate (K₂CO₃, 2.0 eq)[1]

-

Solvent System: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 3-neck round bottom flask and equip it with a reflux condenser and nitrogen inlet. Purge with N₂ for 15 minutes.

-